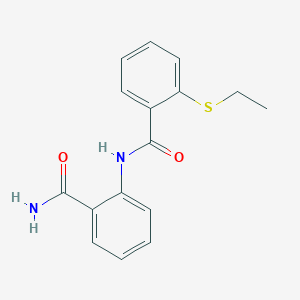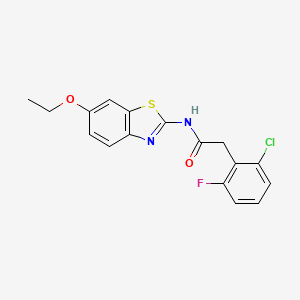![molecular formula C21H20FN3O3S B11168995 [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11168995.png)
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a fluorophenyl group, and a piperazine moiety with a methylsulfonyl substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: can be compared with other similar compounds, such as:
- [4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone .
- [4-(4-Fluorophenyl)piperazino][2-(5-methyl-2-thienyl)-4-quinolyl]methanone .
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, making This compound unique in its applications and properties.
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20FN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 |
InChI Key |
RCJRGLORQPVHJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B11168918.png)
![2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11168919.png)
![N-benzyl-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168925.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11168926.png)
![3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11168928.png)


![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168954.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11168955.png)
![3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11168968.png)
![4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B11168984.png)
![2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11168989.png)
![8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168992.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B11168993.png)
